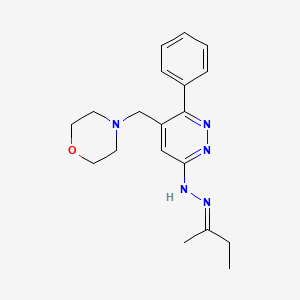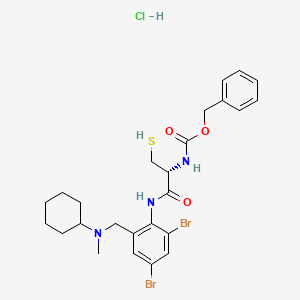
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a benzyl ester group, and a hydrochloride salt form. The presence of bromine atoms and a mercaptoethyl group further adds to its chemical diversity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexylmethylamine derivative, followed by the introduction of the dibromocarbaniloyl group through a bromination reaction. The mercaptoethyl group is then added via a thiolation reaction, and the final benzyl esterification is achieved using benzyl alcohol under acidic conditions to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dibromocarbaniloyl group can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated derivatives.
Substitution: Substituted carbamic acid derivatives with various functional groups.
Applications De Recherche Scientifique
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. The presence of the dibromocarbaniloyl group allows for covalent modification of target proteins, while the mercaptoethyl group can form disulfide bonds with cysteine residues, altering protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but lacks the dibromocarbaniloyl and mercaptoethyl groups.
Carbamic acid, (6-bromohexyl)-, benzyl ester: Contains a bromine atom but differs in the position and number of bromine atoms.
Carbamic acid, (2-(methylamino)ethyl)-, benzyl ester: Similar ester group but different amine and alkyl chain structure.
Uniqueness
Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, ®- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple bromine atoms and a mercaptoethyl group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
97290-51-2 |
|---|---|
Formule moléculaire |
C25H32Br2ClN3O3S |
Poids moléculaire |
649.9 g/mol |
Nom IUPAC |
benzyl N-[(2R)-1-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-1-oxo-3-sulfanylpropan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H31Br2N3O3S.ClH/c1-30(20-10-6-3-7-11-20)14-18-12-19(26)13-21(27)23(18)29-24(31)22(16-34)28-25(32)33-15-17-8-4-2-5-9-17;/h2,4-5,8-9,12-13,20,22,34H,3,6-7,10-11,14-16H2,1H3,(H,28,32)(H,29,31);1H/t22-;/m0./s1 |
Clé InChI |
OHFRVPBNWOOGBT-FTBISJDPSA-N |
SMILES isomérique |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)[C@H](CS)NC(=O)OCC2=CC=CC=C2)C3CCCCC3.Cl |
SMILES canonique |
CN(CC1=C(C(=CC(=C1)Br)Br)NC(=O)C(CS)NC(=O)OCC2=CC=CC=C2)C3CCCCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



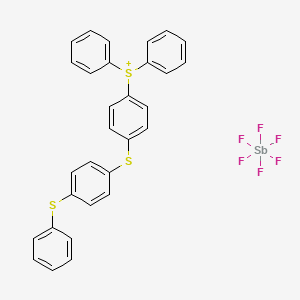

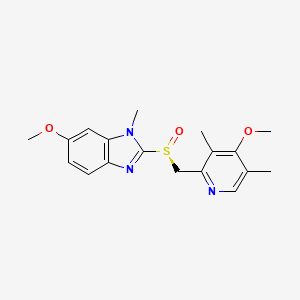

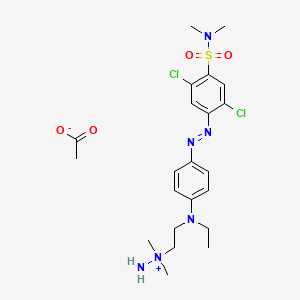

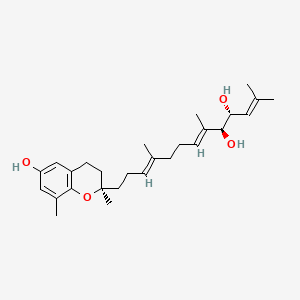
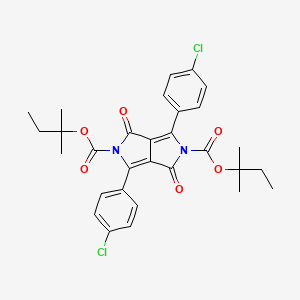
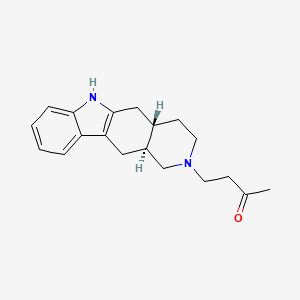


![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
